

2-Chloro-4-nitropyridine-N-oxide CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Chloro-4-nitropyridine-N-oxide

Cat. No.: B084968

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In-Depth Technical Guide: 2-Chloro-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4-nitropyridine-N-oxide**, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, and explores its biological activities and potential mechanisms of action.

Core Chemical and Physical Properties

2-Chloro-4-nitropyridine-N-oxide is a pyridine ring substituted with a chlorine atom at the 2-position, a nitro group at the 4-position, and an N-oxide functional group. It typically appears as a yellow to orange crystalline solid.[\[1\]](#)

Property	Value	Reference
CAS Number	14432-16-7	[1] [2] [3]
Molecular Formula	C5H3ClN2O3	[1] [3]
Molecular Weight	174.54 g/mol	[1] [3]
Appearance	Yellow to orange crystalline solid	[1]
Melting Point	151-155 °C	
Solubility	Moderately soluble in polar organic solvents	[1]

Synthesis and Experimental Protocols

The synthesis of **2-Chloro-4-nitropyridine-N-oxide** is well-documented, with several established protocols. A common method involves the nitration of 2-chloropyridine-N-oxide.

Nitration of 2-Chloropyridine-N-oxide

This protocol describes the synthesis of **2-Chloro-4-nitropyridine-N-oxide** from 2-chloropyridine-N-oxide using a mixture of nitric acid and sulfuric acid.

Materials:

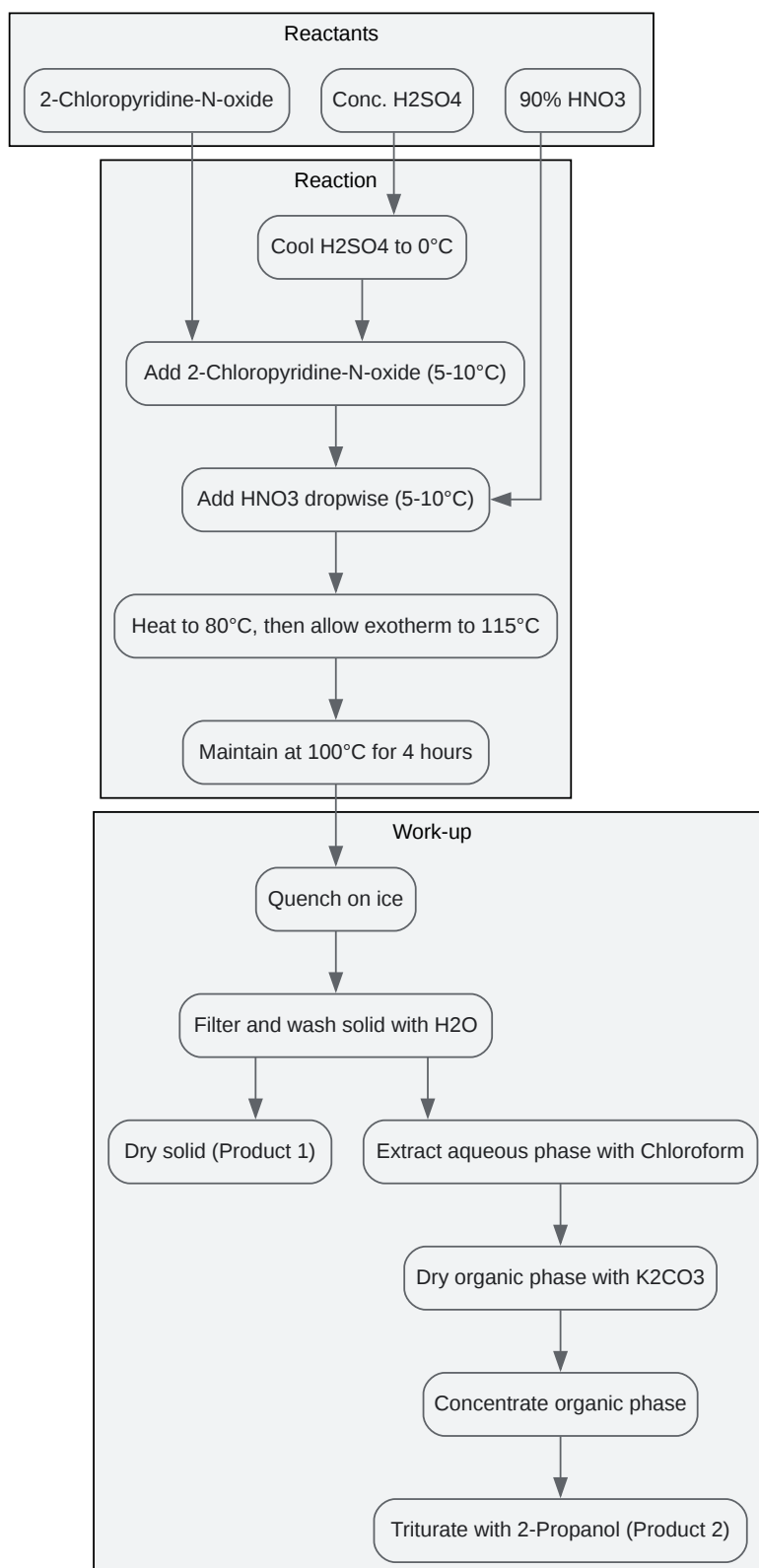
- 2-chloropyridine-N-oxide
- Concentrated sulfuric acid
- 90% Nitric acid
- Ice
- Chloroform
- Potassium carbonate

- 2-Propanol

Procedure:

- Cool 1.5 liters of concentrated sulfuric acid to 0°C with stirring.
- Portionwise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10°C.
- Add 590 ml of 90% nitric acid dropwise, keeping the temperature in the same range.
- After the addition is complete, heat the mixture to 80°C and then remove the heat source. An exothermic reaction will cause the temperature to rise to approximately 115°C.
- Maintain the temperature at 100°C for four hours.
- Cool the reaction mixture and pour it into 12 liters of ice.
- Collect the resulting solid by filtration and wash it three times by suspending it in one-liter portions of water.
- Dry the solid to obtain the primary yield of **2-chloro-4-nitropyridine-N-oxide**.[\[4\]](#)
- Combine the mother liquor and washes and extract with four one-liter portions of chloroform.
- Dry the combined chloroform extracts with potassium carbonate and filter.
- Concentrate the filtrate under reduced pressure to obtain a residual solid.
- Triturate the solid with 65 ml of 2-propanol to yield an additional amount of the product.[\[4\]](#)

Experimental Workflow for Synthesis



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Caption: Synthesis of **2-Chloro-4-nitropyridine-N-oxide**.

Reactivity and Chemical Behavior

The chemical reactivity of **2-Chloro-4-nitropyridine-N-oxide** is primarily dictated by the interplay of its functional groups. The electron-withdrawing nitro group and the N-oxide moiety activate the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions. The chlorine atom at the 2-position is a good leaving group, making this compound a valuable intermediate for introducing various substituents at this position.

The N-oxide group can also be deoxygenated to the corresponding pyridine. For instance, treatment with phosphorus trichloride can selectively remove the oxygen atom.[\[5\]](#)

Biological Activity and Potential Applications

Heterocyclic N-oxides, including pyridine-N-oxides, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents.[\[6\]](#)[\[7\]](#)

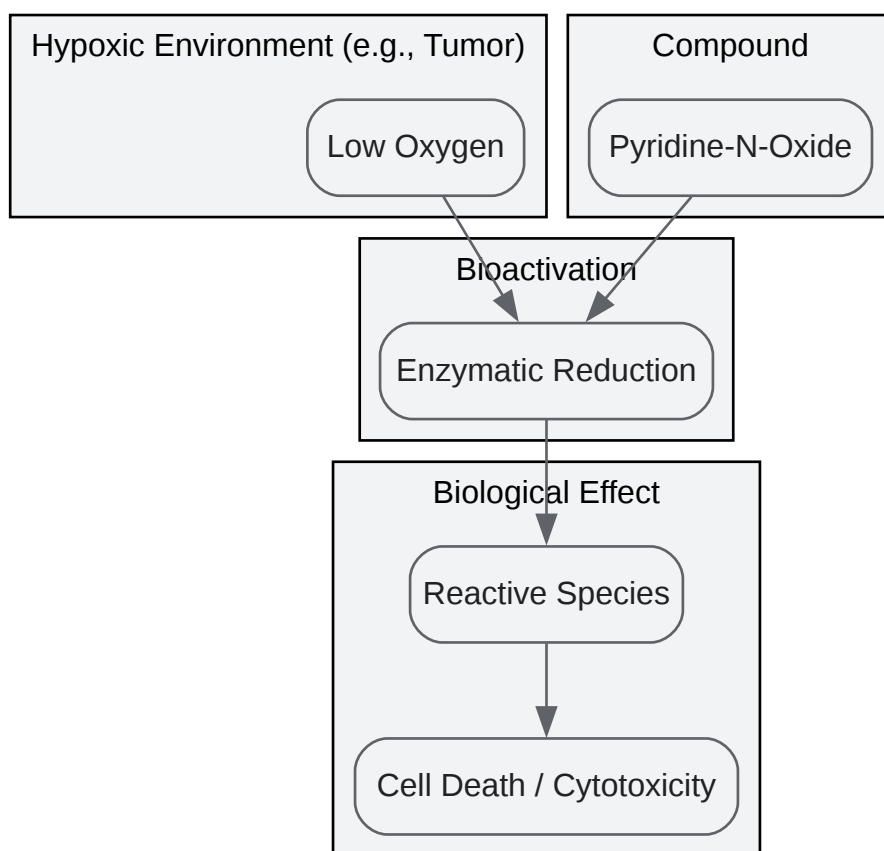
Anticancer Potential

The N-oxide functionality can act as a bioreductive group, meaning it can be selectively reduced in the hypoxic (low oxygen) environments often found in solid tumors. This reduction can lead to the formation of reactive species that are cytotoxic to cancer cells. While specific studies on the anticancer mechanism of **2-Chloro-4-nitropyridine-N-oxide** are limited, the broader class of pyridine-N-oxides has been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[\[8\]](#) The presence of the nitro group is often considered crucial for the antifungal and potentially anticancer efficacy of these compounds.[\[9\]](#)

Antibacterial and Antiviral Activity

Pyridine-N-oxide derivatives have demonstrated promising activity against various pathogens.[\[7\]](#) The N-oxide group can be crucial for antiviral activity, as demonstrated in studies against coronaviruses.[\[7\]](#) The antibacterial mechanism of some N-oxides is thought to involve enzymatic reduction, leading to cellular damage.[\[10\]](#)

Logical Relationship of N-Oxide Bioreduction



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Caption: Bioreductive activation of pyridine-N-oxides.

Spectroscopic Data

Comprehensive characterization of **2-Chloro-4-nitropyridine-N-oxide** involves various spectroscopic techniques.

Technique	Key Features and Observations
^1H NMR	The proton NMR spectrum will show characteristic signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the N-oxide.
^{13}C NMR	The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon.
IR Spectroscopy	The infrared spectrum will exhibit characteristic absorption bands for the N-O stretching of the N-oxide, the asymmetric and symmetric stretching of the nitro group (NO_2), and the C-Cl stretching.
Mass Spectrometry	The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

2-Chloro-4-nitropyridine-N-oxide is a valuable and versatile chemical entity with significant potential for the development of novel therapeutic agents and as a key intermediate in organic synthesis. Its rich chemistry, driven by the interplay of its functional groups, allows for a wide range of chemical transformations. While the biological activities of the broader class of pyridine-N-oxides are well-documented, further in-depth studies are warranted to fully elucidate the specific mechanisms of action and therapeutic potential of **2-Chloro-4-nitropyridine-N-oxide** and its derivatives. This guide provides a solid foundation for researchers and drug development professionals to explore the promising avenues this compound offers.

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